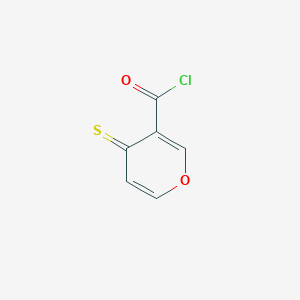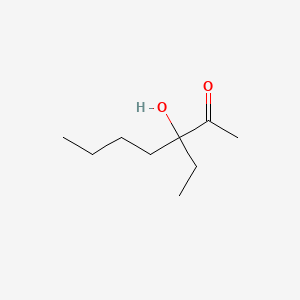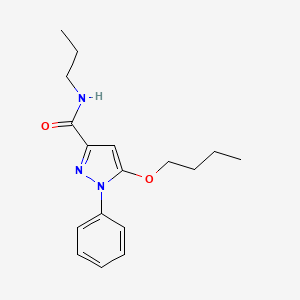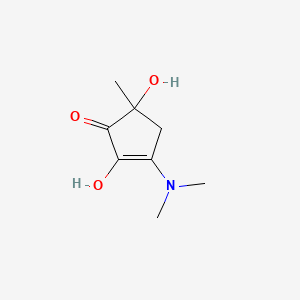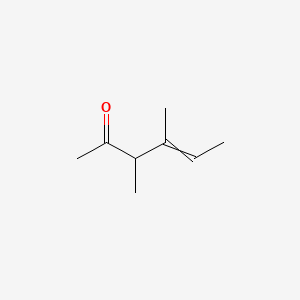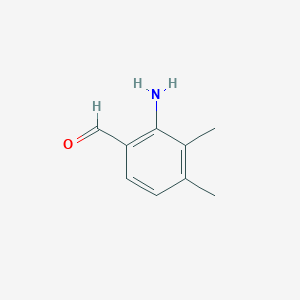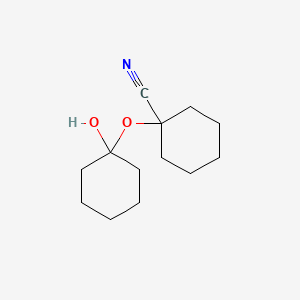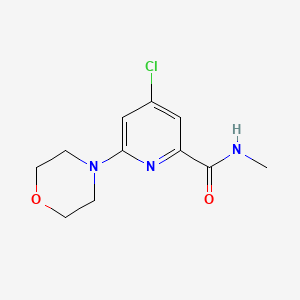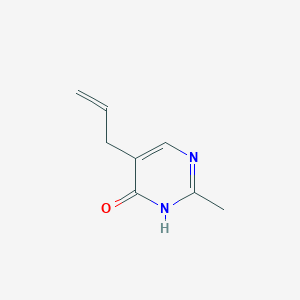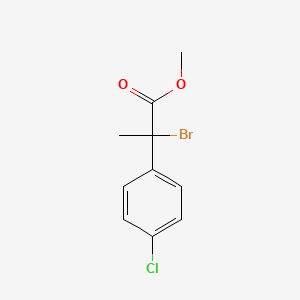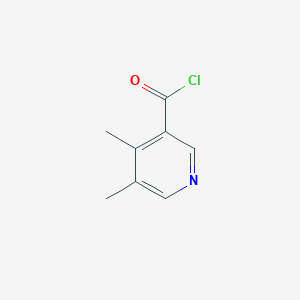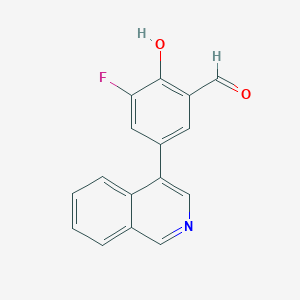
3-Fluoro-2-hydroxy-5-(4-isoquinolinyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-2-hydroxy-5-(4-isoquinolinyl)benzaldehyde is a complex organic compound with the molecular formula C16H10FNO2 This compound is characterized by the presence of a fluorine atom, a hydroxyl group, and an isoquinoline moiety attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-hydroxy-5-(4-isoquinolinyl)benzaldehyde typically involves multi-step organic reactionsThe isoquinoline moiety is then attached via a condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems to facilitate the desired chemical transformations efficiently .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-hydroxy-5-(4-isoquinolinyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the fluorine atom.
Major Products Formed
Oxidation: Formation of 3-Fluoro-2-hydroxy-5-(4-isoquinolinyl)benzoic acid.
Reduction: Formation of 3-Fluoro-2-hydroxy-5-(4-isoquinolinyl)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-2-hydroxy-5-(4-isoquinolinyl)benzaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and ligands for catalysis.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-hydroxy-5-(4-isoquinolinyl)benzaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluorobenzaldehyde
- 3-Fluorobenzaldehyde
- 4-Fluorobenzaldehyde
- 3,5-Difluorobenzaldehyde
Uniqueness
3-Fluoro-2-hydroxy-5-(4-isoquinolinyl)benzaldehyde is unique due to the presence of both the isoquinoline moiety and the specific positioning of the fluorine and hydroxyl groups. This unique structure imparts distinct chemical reactivity and biological activity compared to other fluorobenzaldehyde derivatives .
Properties
Molecular Formula |
C16H10FNO2 |
|---|---|
Molecular Weight |
267.25 g/mol |
IUPAC Name |
3-fluoro-2-hydroxy-5-isoquinolin-4-ylbenzaldehyde |
InChI |
InChI=1S/C16H10FNO2/c17-15-6-11(5-12(9-19)16(15)20)14-8-18-7-10-3-1-2-4-13(10)14/h1-9,20H |
InChI Key |
QEYDHHUSRXZXAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2C3=CC(=C(C(=C3)F)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


